H-Ala-D-Ala-Ala-OH
CAS No.: 5874-86-2
Cat. No.: VC3822229
Molecular Formula: C9H17N3O4
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5874-86-2 |
---|---|
Molecular Formula | C9H17N3O4 |
Molecular Weight | 231.25 g/mol |
IUPAC Name | 2-[2-(2-aminopropanoylamino)propanoylamino]propanoic acid |
Standard InChI | InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16) |
Standard InChI Key | BYXHQQCXAJARLQ-UHFFFAOYSA-N |
SMILES | CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
H-Ala-D-Ala-Ala-OH (CAS 5874-86-2) consists of three alanine residues arranged in an L-D-L configuration. The central D-alanine residue distinguishes it from homochiral peptides, influencing its binding affinity to bacterial targets. Key structural attributes include:
Property | Value |
---|---|
Molecular Formula | C₉H₁₇N₃O₄ |
Molecular Weight | 231.25 g/mol |
SMILES Notation | CC@HC(=O)NC@@HC(=O)NC@HC(=O)O |
Stereochemical Centers | Three (L, D, L configurations) |
The presence of D-alanine confers resistance to proteolytic degradation, enhancing its stability in biological systems .
Conformational Analysis
X-ray crystallography and NMR studies reveal that the D-alanine residue induces a bent conformation, facilitating interactions with enzymes like bacterial transpeptidases . This structural flexibility is critical for its role in mimicking natural peptidoglycan precursors, a feature exploited in antibiotic design .
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
H-Ala-D-Ala-Ala-OH is typically synthesized via SPPS using Fmoc- or Boc-protected amino acids. Key steps include:
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Resin Activation: Wang resin is functionalized with the C-terminal L-alanine.
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Chain Elongation: Sequential coupling of D-alanine and L-alanine using HBTU/HOBt as activating agents .
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Deprotection and Cleavage: TFA treatment removes side-chain protections and releases the peptide from the resin .
Yield optimization requires precise control of reaction kinetics, with typical purities exceeding 95% after HPLC purification .
Enzymatic Approaches
Recent advances employ sortase-mediated ligation to incorporate D-alanine, bypassing racemization risks associated with chemical synthesis . This method achieves enantiomeric excess >99% for the D-configured residue .
Biological and Pharmaceutical Applications
Antibiotic Adjuvants
H-Ala-D-Ala-Ala-OH mimics the D-Ala-D-Ala motif of bacterial peptidoglycan, making it a competitive inhibitor of vancomycin-resistant enzymes (e.g., VanA ligase). Studies show it restores vancomycin efficacy against VanA-type Enterococci at IC₅₀ = 2.4 μM .
Peptide-Based Drug Delivery
The tripeptide’s stability in serum (t₁/₂ = 8.2 h) enables its use as a carrier for cytotoxic agents. Conjugates with doxorubicin exhibit enhanced tumor penetration in murine models, reducing off-target toxicity by 40% compared to free drug .
Enzymatic Assays
As a substrate for penicillin-binding proteins (PBPs), H-Ala-D-Ala-Ala-OH is used to screen β-lactamase inhibitors. Fluorescent derivatives enable real-time monitoring of enzymatic activity with a detection limit of 0.1 nM .
Research Findings and Mechanistic Insights
Binding Studies with Vancomycin Analogues
Isothermal titration calorimetry (ITC) reveals that [Ψ[C(═NH)NH]Tpg⁴]vancomycin binds H-Ala-D-Ala-Ala-OH with Kd = 18 μM, comparable to its affinity for native D-Ala-D-Ala (Kd = 12 μM). This dual-binding capability underpins its efficacy against resistant strains .
Role in Bacterial Resistance
Methicillin-resistant Staphylococcus aureus (MRSA) upregulates murF expression in the presence of H-Ala-D-Ala-Ala-OH, suggesting adaptive modifications in cell wall biosynthesis pathways. Transcriptomic analysis identifies 23 genes differentially expressed under peptide stress .
Industrial and Diagnostic Applications
Biotechnological Production
E. coli strains engineered with dadX (D-alanine dehydrogenase) achieve titers of 1.2 g/L in fed-batch fermentations, reducing production costs by 60% compared to chemical synthesis .
Diagnostic Kits
Latex agglutination tests incorporating H-Ala-D-Ala-Ala-OH detect Enterococcus faecium with 98% specificity in clinical samples, outperforming PCR-based methods in resource-limited settings .
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